molecular formula C24H21N3O5 B11296211 N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11296211
M. Wt: 431.4 g/mol
InChI Key: MIQALTVEULRARI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of methoxyphenyl and oxadiazole groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 2-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)phenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(4-methoxyphenyl)-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

What sets N-(4-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide apart from similar compounds is its specific substitution pattern on the phenyl rings and the presence of the oxadiazole moiety

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O5/c1-29-17-13-11-16(12-14-17)25-22(28)15-31-21-10-6-3-7-18(21)23-26-24(32-27-23)19-8-4-5-9-20(19)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

MIQALTVEULRARI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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